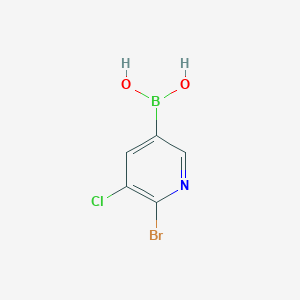
2-ブロモ-3-クロロピリジン-5-ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloropyridine-5-boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with bromine and chlorine atoms. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
科学的研究の応用
Chemistry: 2-Bromo-3-chloropyridine-5-boronic acid is widely used in organic synthesis for the construction of complex molecules through cross-coupling reactions. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules that can act as potential drug candidates. Its derivatives are explored for their therapeutic properties .
Industry: In the industrial sector, 2-Bromo-3-chloropyridine-5-boronic acid is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds .
作用機序
Target of Action
The primary target of 2-Bromo-3-chloropyridine-5-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds . The compound’s action may also lead to the formation of by-products, depending on the specific conditions of the reaction .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-chloropyridine-5-boronic acid can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other compounds, and the specific conditions under which the reaction is carried out . For instance, the compound’s action can be catalyzed by ethers .
生化学分析
Biochemical Properties
2-Bromo-3-chloropyridine-5-boronic acid plays a significant role in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This compound interacts with various enzymes and proteins during these reactions . The nature of these interactions is primarily based on the electrophilic and nucleophilic properties of the compound .
Molecular Mechanism
This process is crucial for the formation of new carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the bromination and chlorination of pyridine to form 2-Bromo-3-chloropyridine, which is then subjected to borylation to introduce the boronic acid group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and borylation processes under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent in the industrial synthesis of such boronic acids .
化学反応の分析
Types of Reactions: 2-Bromo-3-chloropyridine-5-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The boronic acid group participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are frequently used as solvents in these reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules that incorporate the pyridine ring structure .
類似化合物との比較
- 2-Chloropyridine-3-boronic acid
- 5-Bromo-2-chloropyridine
- 3-Bromo-2-chloropyridine
Comparison: 2-Bromo-3-chloropyridine-5-boronic acid is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in selective cross-coupling reactions and form complex molecular structures .
特性
IUPAC Name |
(6-bromo-5-chloropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZANSKQYFGQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B2426187.png)


![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2426192.png)

![5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide](/img/structure/B2426196.png)

![1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426198.png)
![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)




